

IR spectroscopy analysis of 2-Iodo-3-nitrobenzoic acid functional groups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-3-nitrobenzoic acid**

Cat. No.: **B1296246**

[Get Quote](#)

A comprehensive analysis of the functional groups present in **2-Iodo-3-nitrobenzoic acid** using Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm its molecular structure. This guide provides a comparative analysis of its IR spectrum with related benzoic acid derivatives, detailed experimental protocols for spectral acquisition, and a visual workflow for the analytical process.

Comparative IR Spectroscopy Analysis

The IR spectrum of **2-Iodo-3-nitrobenzoic acid** is characterized by the vibrational frequencies of its three main functional groups: the carboxylic acid (-COOH), the nitro group (-NO₂), and the iodo group (-I) attached to the aromatic ring. A comparison with analogous compounds, 2-iodobenzoic acid and 3-nitrobenzoic acid, allows for a more precise assignment of these spectral features.

Functional Group	2-Iodo-3-nitrobenzoic Acid (Expected, cm^{-1})	2-Iodobenzoic Acid (Experimental, cm^{-1})	3-Nitrobenzoic Acid (Experimental, cm^{-1})	Vibrational Mode
Carboxylic Acid	~3300-2500 (broad)	Not specified	~3100-3000 (aromatic C-H)	O-H stretch (H-bonded)
	~1700	~1780-1710[1]	~1700[2]	C=O stretch
Nitro Group	~1550	-	~1550[2]	Asymmetric N-O stretch
	~1350	-	~1350[2]	Symmetric N-O stretch
Aromatic Ring	~3100-3000	Not specified	~3100-3000[2]	C-H stretch
	~1600-1450	Not specified	Not specified	C=C stretch
Iodo Group	Below 400	Not specified	-	C-I stretch

Analysis of Functional Groups:

- Carboxylic Acid: The presence of a very broad absorption band in the region of $3300-2500 \text{ cm}^{-1}$ is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[3] The strong, sharp peak around 1700 cm^{-1} is characteristic of the carbonyl (C=O) stretch.[1][2]
- Nitro Group: Aromatic nitro compounds typically exhibit two strong absorption bands. The band around 1550 cm^{-1} corresponds to the asymmetric stretching of the N-O bond, while the one near 1350 cm^{-1} is due to the symmetric stretch.[2]
- Aromatic Ring: The C-H stretching vibrations of the benzene ring are expected to appear in the $3100-3000 \text{ cm}^{-1}$ region.[2] Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the $1600-1450 \text{ cm}^{-1}$ range.
- Iodo Group: The carbon-iodine (C-I) stretching vibration is expected to appear at low frequencies, typically below 400 cm^{-1} , which is outside the range of standard mid-IR

spectroscopy.

Experimental Protocols

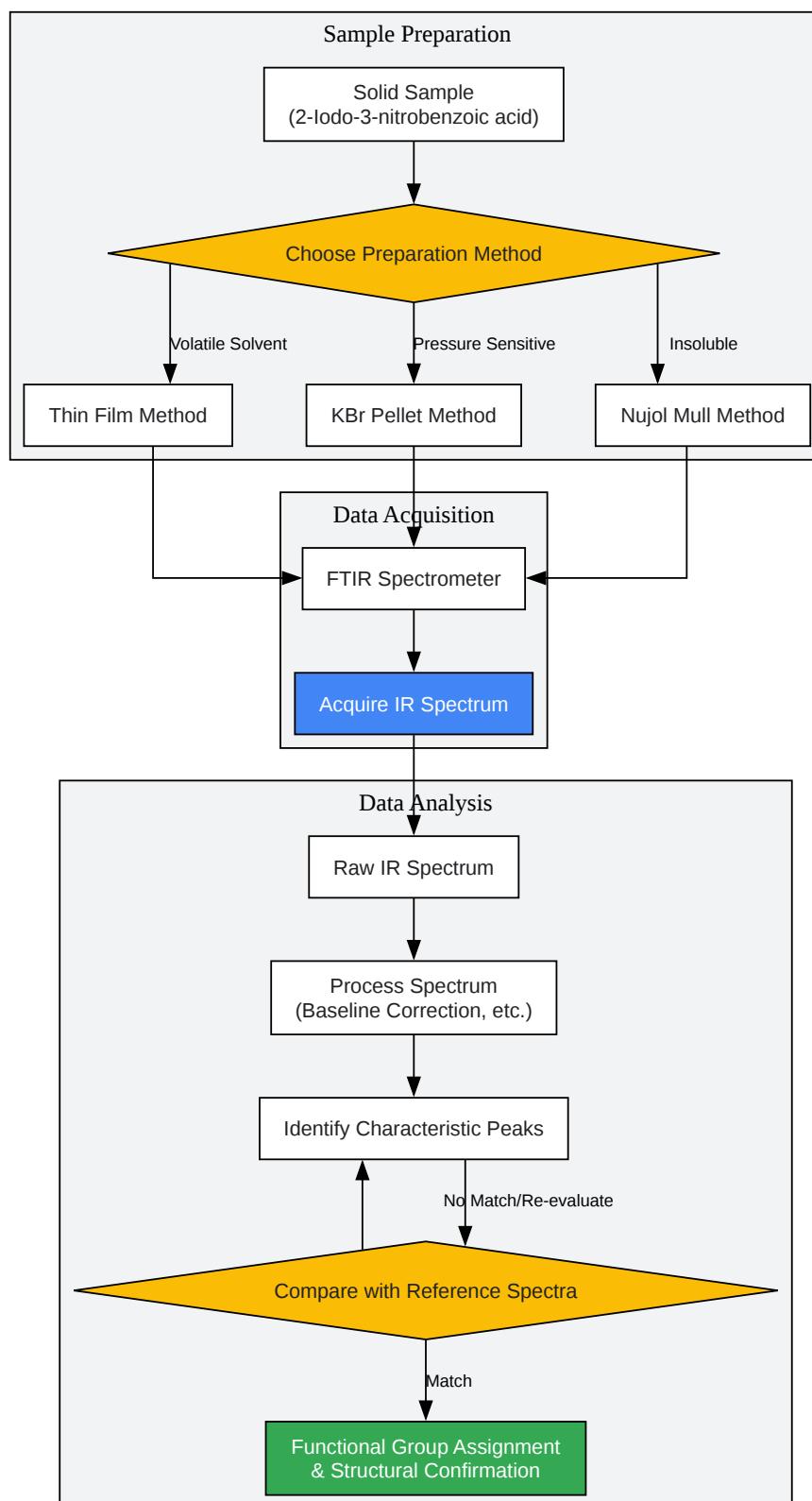
The following are standard procedures for preparing solid samples for IR analysis.

1. Thin Solid Film Method[4]

- Principle: The solid sample is dissolved in a volatile solvent, and the solution is deposited on an IR-transparent salt plate. Evaporation of the solvent leaves a thin film of the compound.
- Procedure:
 - Dissolve approximately 10-50 mg of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride, acetone).
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, drop a small amount of the solution onto the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.
 - Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

2. KBr Pellet Method[5]

- Principle: The solid sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Procedure:
 - Place 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pelletizing die.


- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer to acquire the spectrum.

3. Nujol Mull Method[6]

- Principle: The solid sample is ground to a fine powder and then suspended in a mulling agent (typically Nujol, a mineral oil) to create a paste. This paste is then spread between two salt plates.
- Procedure:
 - Place about 5-10 mg of the finely ground sample in an agate mortar.
 - Add one to two drops of Nujol to the sample.
 - Grind the mixture with a pestle until a uniform, thick paste (mull) is formed.
 - Spread a small amount of the mull evenly onto the surface of one salt plate.
 - Place a second salt plate on top and gently rotate to create a thin, uniform film.
 - Place the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands from the Nujol itself, which must be accounted for during analysis.

IR Spectroscopy Analysis Workflow

The following diagram illustrates the logical workflow for the IR spectroscopy analysis of a solid sample like **2-Iodo-3-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy Analysis of Solid Samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved IR spectrum of broad s, 1H | Chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [IR spectroscopy analysis of 2-Iodo-3-nitrobenzoic acid functional groups]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296246#ir-spectroscopy-analysis-of-2-iodo-3-nitrobenzoic-acid-functional-groups>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com